Acetylvirescenine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

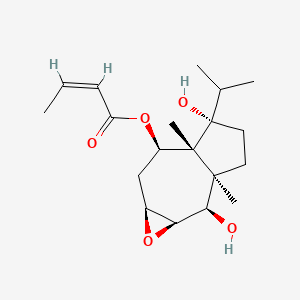

Acetylvirescenine is a natural product found in Aconitum napellus . It has a molecular formula of C25H39NO7 . The IUPAC name for Acetylvirescenine is [(1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R)-11-Ethyl-8,9,16-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate .

Molecular Structure Analysis

The molecular weight of Acetylvirescenine is 465.6 g/mol . The exact mass is 465.27265258 g/mol . The structure of Acetylvirescenine includes several functional groups and rings, which contribute to its complex structure .

Physical And Chemical Properties Analysis

Acetylvirescenine has several computed properties. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 8 . It also has a Rotatable Bond Count of 6 . The Topological Polar Surface Area is 109 Ų . The XLogP3-AA is -0.1 .

Applications De Recherche Scientifique

Epigenetic Regulation : Acetylvirescenine may be involved in lysine acetylation, a key mechanism in regulating chromatin structure. Aberrant acetylation levels have been linked to the development of several diseases. Acetyl-lysine modifications create docking sites for bromodomains on proteins, playing a role in the acetylation-dependent assembly of transcriptional regulator complexes. This is crucial for initiating transcriptional programs leading to phenotypic changes, with potential applications in drug discovery for oncology, inflammation, and viral infections (Filippakopoulos & Knapp, 2014).

Pharmaceutical Drug Production : Acetylvirescenine might be involved in the production of N-Acetyl-d-neuraminic acid (Neu5Ac), a precursor for pharmaceutical drugs like zanamivir, used in treating and preventing influenza virus infections. This highlights its potential application in efficient biocatalysis processes for drug synthesis (Zhang et al., 2010).

Cellular Function Regulation : The role of acetylation in cellular function regulation is significant, as it targets protein complexes and co-regulates major cellular functions. Lysine acetylation is a reversible posttranslational modification playing a key role in regulating gene expression. It targets large macromolecular complexes involved in various cellular processes like chromatin remodeling, cell cycle, splicing, and actin nucleation, indicating the broad regulatory scope of lysine acetylation, potentially influenced by acetylvirescenine (Choudhary et al., 2009).

Metabolic Stress in Cancer Cells : In the context of cancer, acetylvirescenine might play a role in metabolic processes. For instance, acetyl-CoA synthetase 2 (ACSS2) promotes acetate utilization and maintains cancer cell growth under metabolic stress. This highlights the importance of acetate consumption in lipid biomass production within the tumor microenvironment, where acetylvirescenine might have a role (Schug et al., 2015).

Neurological Applications : Acetylvirescenine may have implications in neurology, as acetyl-CoA influences the acetylation profile of several proteins, including histones, controlling key cellular processes like energy metabolism, mitosis, and autophagy, both directly and via the epigenetic regulation of gene expression (Pietrocola et al., 2015).

Pharmacological Discovery : The identification of diterpenoid alkaloids such as 14-acetylvirescenine from natural sources like Delphinium uncinatum suggests the potential of acetylvirescenine in pharmacological discovery and drug development (Ulubelen et al., 1998).

Mécanisme D'action

Target of Action

Acetylvirescenine primarily targets the nicotinic receptors of vegetative ganglia and neuromuscular junctions . These receptors play a crucial role in transmitting signals in the nervous system. They are ion channels that open upon binding with acetylcholine, a neurotransmitter, allowing ions to pass through and propagate the action potential.

Mode of Action

Acetylvirescenine interacts with its targets by blocking the propagation of the action potential at the nicotinic cholinoreceptors of vegetative ganglia and neuromuscular junctions . This means that it prevents the transmission of nerve impulses at these sites, thereby affecting the communication between nerve cells or between nerve and muscle cells.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Acetylvirescenine is not well-documented in the literature. Factors such as temperature, pH, and presence of other substances could potentially affect its activity. It’s important to note that acetylvirescenine should beprotected from light .

Propriétés

IUPAC Name |

[(1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R)-11-ethyl-8,9,16-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39NO7/c1-5-26-11-22(12-31-3)7-6-18(28)25-15-8-14-16(32-4)9-23(29,19(15)20(14)33-13(2)27)24(30,21(25)26)10-17(22)25/h14-21,28-30H,5-12H2,1-4H3/t14-,15-,16+,17-,18+,19-,20+,21-,22+,23-,24-,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFUNFQLCIKXQS-XKVAZESUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)O)O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the difference between Virescenine and 14-Acetylvirescenine?

A1: The provided abstract [] states that 14-Acetylvirescenine is a derivative of Virescenine. The "14-acetyl" prefix suggests that an acetyl group (CH3CO) is attached to the 14th position of the Virescenine molecule. This structural difference can lead to variations in their chemical properties and biological activity.

Q2: Where have Virescenine and 14-Acetylvirescenine been found in nature?

A2: Both Virescenine and 14-Acetylvirescenine have been isolated from the Delphinium virescens Nutt plant. [] Additionally, 14-Acetylvirescenine has been found in Aconitum racemulosum Franch var. pengzhouense. [] This suggests that these compounds might play a role in the plant's physiology or defense mechanisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-9-yl] hydrogen sulfate](/img/structure/B560001.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)